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Abstract
Ociperlimab (BGB-A1217) is an investigational, humanized monoclonal antibody with a

competent Fc region that targets the T-cell immunoreceptor with immunoglobulin and ITIM

domains (TIGIT).[1][2] TIGIT is a critical inhibitory immune checkpoint expressed on activated T

cells, regulatory T cells (Tregs), and natural killer (NK) cells.[2][3] By blocking the TIGIT

pathway, ociperlimab aims to reverse immune suppression within the tumor microenvironment

and enhance anti-tumor immunity. This document provides an in-depth overview of the

immunomodulatory effects of ociperlimab, summarizing its mechanism of action, preclinical

data, and clinical trial results. It includes detailed signaling pathways, experimental workflows,

and a comprehensive summary of quantitative data to serve as a technical resource for

professionals in the field.

Introduction to Ociperlimab and the TIGIT Pathway
TIGIT has emerged as a key inhibitory receptor that curtails anti-tumor immune responses.[4] It

competes with the co-stimulatory receptor CD226 (DNAM-1) to bind the ligands CD155 (PVR)

and CD112 (Nectin-2), which are often expressed on tumor cells and antigen-presenting cells

(APCs).[1][5] The binding of TIGIT to its ligands initiates a downstream signaling cascade that

suppresses the function of T cells and NK cells, contributes to T cell exhaustion, and enhances

the immunosuppressive activity of Tregs.[3][4][6]
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Ociperlimab is a novel, humanized IgG1 monoclonal antibody designed to bind to TIGIT with

high specificity and affinity.[7] This action is intended to prevent TIGIT's interaction with CD155

and CD112, thereby promoting CD226-mediated co-stimulation of immune cells and

reinvigorating the anti-tumor immune response.[1][2] A key feature of ociperlimab is its intact Fc

region, which is believed to be crucial for its anti-tumor activity, partly by inducing antibody-

dependent cell-mediated cytotoxicity (ADCC) against TIGIT-expressing Tregs.[3][8]

Mechanism of Action: Reinvigorating Anti-Tumor
Immunity
Ociperlimab's immunomodulatory effects are multifaceted, primarily centered on blocking the

TIGIT inhibitory axis and leveraging its Fc effector function.

Restoration of T Cell and NK Cell Activity: By binding to TIGIT, ociperlimab prevents its

engagement with CD155 and CD112 on tumor cells.[2] This blockade allows for increased

interaction of these ligands with the co-stimulatory receptor CD226, leading to the activation

of T cells and NK cells and enhancing their cytotoxic capabilities against tumor cells.[1][2][5]

Depletion of Regulatory T Cells (Tregs): TIGIT is highly expressed on Tregs within the tumor

microenvironment.[3][9] Ociperlimab's intact Fc region can engage Fcγ receptors on effector

immune cells, such as NK cells, leading to ADCC-mediated depletion of these

immunosuppressive Tregs.[3]

Synergy with PD-1 Blockade: TIGIT and PD-1 are often co-expressed on exhausted T cells

in tumors.[9] Preclinical and clinical studies have shown that dual blockade of TIGIT and PD-

1 results in synergistic immune cell activation and more potent anti-tumor activity compared

to targeting either pathway alone.[7][10]
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Caption: TIGIT/CD226 signaling pathway and Ociperlimab's blocking action.

Preclinical Evidence of Immunomodulation
Preclinical studies have provided a strong rationale for the clinical development of ociperlimab,

demonstrating its ability to enhance anti-tumor immune responses through various

mechanisms.

An important preclinical study characterized ociperlimab (BGB-A1217) as a humanized IgG1

anti-TIGIT antibody that binds with high affinity (KD = 0.135 nM) and specificity to human TIGIT,

effectively blocking its interaction with CD155 and CD112.[3] Key findings from in vitro and in

vivo models are summarized below.

Table 1: Summary of Key Preclinical Findings
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Experimental
Finding

Model System Key Result Reference

T Cell Function Cell-based assays

Ociperlimab

significantly enhanced

T-cell functions.

[3]

Treg Depletion

ADCC assay with

patient PBMCs and

NK cells

Ociperlimab induced

ADCC against Treg

cells, which express

high levels of TIGIT.

[3][11]

NK Cell Activation
In vitro co-culture with

breast cancer cell line

Ociperlimab treatment

increased the

degranulation marker

CD107a on NK cells

in a dose-dependent

manner.

[9]

Monocyte Activation In vitro assays

Ociperlimab activated

monocytes in an Fc-

dependent manner.

[3]

In Vivo Efficacy

Syngeneic human

TIGIT-knock-in mouse

model

Ociperlimab, alone

and in combination

with an anti-PD-1

mAb, elicited strong

immune responses

and potent anti-tumor

efficacy.

[3]

Fc Effector Function

Syngeneic human

TIGIT-knock-in mouse

model

The Fc effector

function was

demonstrated to be

critical for the anti-

tumor activity of

ociperlimab.

[3]

Clinical Development and Efficacy
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Ociperlimab is being investigated in numerous clinical trials, primarily in combination with the

anti-PD-1 antibody tislelizumab, across a range of solid tumors.[12][13] This section

summarizes key quantitative data from reported clinical studies.

Table 2: Efficacy Data from AdvanTIG-204 in Limited-
Stage Small Cell Lung Cancer (LS-SCLC)
A Phase 2, randomized, open-label study in patients with untreated LS-SCLC.[1][14]
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Arm
Treatmen
t

N
Median
PFS
(months)

ORR (%)
Complete
Respons
e (%)

Median
DoR
(months)

A

Ociperlima

b +

Tislelizuma

b + cCRT

41 12.6 85.4 7.3 10.1

B
Tislelizuma

b + cCRT
42 13.2 88.1 9.5 11.5

C
cCRT

Alone
43 9.5 76.7 2.3 8.2

Data Cut-

off: July 26,

2023.

cCRT:

Concurrent

Chemoradi

otherapy;

PFS:

Progressio

n-Free

Survival;

ORR:

Objective

Response

Rate; DoR:

Duration of

Response.

[3][15]

Conclusion from AdvanTIG-204: The addition of tislelizumab to cCRT showed a trend for

improvement in PFS and ORR versus cCRT alone. However, the further addition of ociperlimab

did not demonstrate a detectable improvement in efficacy in this setting.[1][14]
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Table 3: Efficacy Data from AdvanTIG-202 in
Recurrent/Metastatic Cervical Cancer
A Phase 2, randomized, open-label study in patients who received ≥1 prior line of

chemotherapy.[16]

Patient
Group
(Cohort 1)

Treatment N
ORR (%)
(95% CI)

Median PFS
(months)
(95% CI)

Median OS
(months)
(95% CI)

All-comers
Ociperlimab +

Tislelizumab
138

23.2 (16.4-

31.1)
3.0 (2.6-4.9)

12.2 (9.9-

16.6)

PD-L1+
Ociperlimab +

Tislelizumab
-

27.4 (18.2-

38.2)
4.1 (2.7-6.9)

16.4 (10.4-

NE)

Data Cut-off:

March-

December

2021

enrollment.

OS: Overall

Survival; NE:

Not

Estimable.

[16]

Conclusion from AdvanTIG-202: The combination of ociperlimab and tislelizumab

demonstrated promising antitumor activity in patients with previously treated recurrent or

metastatic cervical cancer.[16]

Table 4: Efficacy Data from AdvanTIG-105 (Dose
Escalation) in Advanced Solid Tumors
A Phase 1, open-label, dose-escalation study.[2][17][18]
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Treatment N ORR (%) DCR (%)
Median DoR
(months)

Ociperlimab +

Tislelizumab
32 10.0 50.0 3.6

Data Cut-off:

September 29,

2022. DCR:

Disease Control

Rate.[18]

Conclusion from AdvanTIG-105: The combination was well-tolerated and showed preliminary

anti-tumor activity. The recommended Phase 2 dose (RP2D) was established as ociperlimab

900 mg plus tislelizumab 200 mg every 3 weeks.[17][18]

Experimental Protocols and Methodologies
Detailed, step-by-step laboratory protocols are proprietary and not fully available in public

documents. This section provides an overview of the methodologies used in key preclinical and

clinical studies based on published information.

Preclinical Study Methodologies[12]
Flow Cytometry for Immune Cell Phenotyping:

Objective: To determine TIGIT expression on T cell subsets.

Method: Peripheral blood mononuclear cells (PBMCs) from lung cancer patients were

used as target cells. Cell suspensions were incubated with a LIVE/DEAD™ Fixable Dead

Cell Stain Kit and an Fc receptor blocking solution. Cells were then stained with

fluorochrome-conjugated anti-human antibodies for extracellular markers. For intracellular

staining (e.g., Foxp3 for Tregs), cells were fixed and permeabilized prior to incubation with

the relevant antibody. Analysis was performed on a flow cytometer.

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) Assay:

Objective: To assess ociperlimab's ability to mediate the killing of TIGIT-expressing cells.
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Method: NK cells isolated from healthy donor PBMCs were used as effector cells, and

PBMCs from lung cancer patients served as target cells. Ociperlimab was incubated with

target and effector cells overnight. The depletion of specific T cell subsets (Tregs, CD4+,

CD8+) was quantified by flow cytometry to determine ADCC activity.

NK Cell Activation Assay:

Objective: To measure the activation of NK cells by ociperlimab.

Method: Purified NK cells were co-cultured with a human breast cancer cell line (SK-BR-3)

expressing high levels of PVR in the presence of ociperlimab. NK cell activation was

determined by measuring the expression of the degranulation marker CD107a using flow

cytometry.

Clinical Trial Methodologies[19]
Study Design and Treatment Administration:

Clinical trials such as AdvanTIG-105, -202, and -204 are multicenter, open-label,

randomized studies.[16][17][19] Ociperlimab is typically administered as an intravenous

(IV) infusion, often at a dose of 900 mg every 3 weeks (Q3W), in combination with

tislelizumab 200 mg IV Q3W.[4][17]

Efficacy and Safety Assessments:

Tumor responses are assessed by investigators and/or a blinded independent review

committee according to Response Evaluation Criteria in Solid Tumors version 1.1

(RECIST v1.1).[4] Tumor imaging is performed at baseline and at regular intervals (e.g.,

every 6-9 weeks).[18] Adverse events are monitored and graded according to standard

criteria.

Biomarker Analysis:

Sample Collection: Peripheral blood samples are collected at specified time points to

assess pharmacokinetics (PK) and pharmacodynamics (PD).[18] Tumor tissue (archival or

fresh biopsy) is collected for the analysis of biomarkers like PD-L1 and TIGIT expression.

[7]
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PD Analysis: Flow cytometry is used on peripheral blood samples to monitor changes in

immune cell subsets (e.g., Tregs, CD8+, CD4+ T cells) and TIGIT receptor occupancy.[20]

Plasma samples are tested to assess changes in cytokine levels.[20]

Experimental Workflow Diagram
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Caption: Generalized workflow for a clinical trial investigating Ociperlimab.

Conclusion
Ociperlimab is a promising anti-TIGIT monoclonal antibody with a multimodal mechanism of

action designed to enhance anti-tumor immunity. By blocking the inhibitory TIGIT-

CD155/CD112 axis, it restores the function of T cells and NK cells. Furthermore, its intact Fc

region enables the depletion of immunosuppressive Tregs. Clinical data, primarily in

combination with the PD-1 inhibitor tislelizumab, have shown encouraging signs of anti-tumor

activity across various solid tumors, although efficacy may be context-dependent as seen in the

LS-SCLC trial. Ongoing and future studies will further delineate the clinical utility of ociperlimab

and its role in the evolving landscape of cancer immunotherapy.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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